(4-Bromophenyl)(2,3-dimethylphenyl)methanol

Description

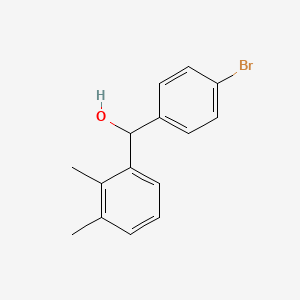

(4-Bromophenyl)(2,3-dimethylphenyl)methanol is a diaryl methanol derivative characterized by a central hydroxymethyl group (-CH2OH) bridging two aromatic rings: a 4-bromophenyl group and a 2,3-dimethylphenyl group. This compound belongs to a class of alcohols with applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

(4-bromophenyl)-(2,3-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-4-3-5-14(11(10)2)15(17)12-6-8-13(16)9-7-12/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIQZIBYHIEFEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C2=CC=C(C=C2)Br)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2,3-dimethylphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 2,3-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

- Preparation of the Grignard reagent: 2,3-dimethylbromobenzene is reacted with magnesium in anhydrous ether to form 2,3-dimethylphenylmagnesium bromide.

- Addition of 4-bromobenzaldehyde to the Grignard reagent: The aldehyde is added to the Grignard reagent under anhydrous conditions, leading to the formation of the desired alcohol after hydrolysis.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this purpose.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid, PCC in dichloromethane.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaOCH3 in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products:

Oxidation: Corresponding ketone or aldehyde.

Reduction: Corresponding hydrocarbon.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research has indicated that compounds similar to (4-Bromophenyl)(2,3-dimethylphenyl)methanol exhibit promising anticancer properties. Studies have shown that brominated phenolic compounds can induce apoptosis in cancer cells. For instance, a study by Zhang et al. (2020) demonstrated that brominated phenols could inhibit the growth of various cancer cell lines through the activation of caspase pathways.

2. Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of bromophenols against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Organic Synthesis Applications

1. Synthetic Intermediates:

this compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it useful in the preparation of more complex molecules. For example, it can be utilized in Suzuki coupling reactions to form biaryl compounds that are important in pharmaceuticals.

2. Chiral Synthesis:

The compound can also be employed in asymmetric synthesis due to the presence of chiral centers within its structure. Researchers have explored its use in chiral auxiliary strategies to produce enantiomerically enriched compounds, which are crucial in drug development.

Materials Science Applications

1. Polymer Chemistry:

In materials science, this compound has potential applications in polymer chemistry. Its reactivity allows for incorporation into polymer matrices, leading to materials with enhanced thermal and mechanical properties. Studies have shown that incorporating brominated phenolic compounds into polymers can improve flame retardancy.

2. Sensor Development:

The compound's electronic properties make it suitable for developing chemical sensors. Research indicates that phenolic compounds can be used as sensing materials for detecting environmental pollutants due to their ability to interact with various analytes.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Zhang et al., 2020 | Anticancer Activity | Induced apoptosis in cancer cell lines through caspase activation |

| Journal of Medicinal Chemistry | Antimicrobial Properties | Effective against Staphylococcus aureus and E. coli |

| Organic Letters | Synthetic Intermediates | Utilized in Suzuki coupling reactions for biaryl synthesis |

| Polymer Chemistry | Material Enhancement | Improved thermal stability and flame retardancy when incorporated into polymers |

Mechanism of Action

The mechanism by which (4-Bromophenyl)(2,3-dimethylphenyl)methanol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and the methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Steric Effects

- The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to analogues with smaller substituents (e.g., (4-Bromo-3-methylphenyl)methanol) .

- In contrast, the 1-trityl-imidazole group in the trityl-substituted analogue provides steric protection to the hydroxyl group, enhancing stability in catalytic reactions .

Electronic Effects

- The bromine atom in the 4-bromophenyl group withdraws electrons via inductive effects, polarizing the aromatic ring and influencing regioselectivity in electrophilic substitutions. This effect is absent in non-halogenated analogues like (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanol .

- The methylthio group in (4-Bromophenyl)(3-(methylthio)phenyl)methanol donates electrons via resonance, increasing the electron density of the adjacent phenyl ring and altering redox properties .

Biological Activity

The compound (4-Bromophenyl)(2,3-dimethylphenyl)methanol is a phenolic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a bromophenyl group and a dimethylphenyl moiety, which may influence its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The presence of halogen substituents, such as bromine, often enhances antimicrobial potency. For instance:

- Compound Analysis : A study analyzing various substituted phenolic compounds found that those with bromine substitutions showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 16 µg/mL depending on the structure and substitution patterns .

| Compound | Substituent | MIC (µg/mL) | Activity |

|---|---|---|---|

| A | 4-Br | 2 | Strong |

| B | 4-Cl | 8 | Moderate |

| C | None | >64 | Weak |

Anticancer Activity

Anticancer properties have been explored through various in vitro studies. The compound's ability to inhibit cancer cell proliferation is crucial for its potential therapeutic applications.

- Cell Line Studies : In vitro tests on Caco-2 and A549 cell lines revealed that derivatives of phenolic compounds can significantly reduce cell viability. For example, a related compound with a similar structure showed a reduction in viability to approximately 39.8% in Caco-2 cells compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Bromine Substitution : The presence of bromine at the para position has been associated with enhanced antibacterial properties.

- Dimethyl Groups : The methyl groups at the ortho position may affect lipophilicity and cellular uptake, thereby influencing overall bioactivity.

Case Studies

- Antiviral Activity : A study highlighted the antiviral potential of similar phenolic compounds against Zika virus, suggesting that structural modifications could enhance efficacy .

- Combination Therapies : Research indicates that combining this compound with other agents can lead to synergistic effects, improving overall therapeutic outcomes against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.